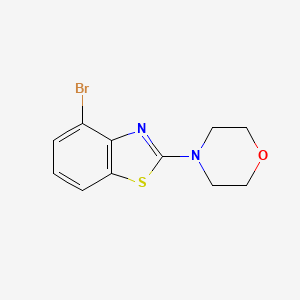

4-Bromo-2-morpholin-4-yl-1,3-benzothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Bromo-2-morpholin-4-yl-1,3-benzothiazole” is a chemical compound . It belongs to the class of organic compounds known as pyrazolopyridines . These are compounds containing a pyrazolopyridine skeleton, which consists of a pyrazole fused to a pyridine .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the Sonogashira cross-coupling reaction between 4-bromo-2, 1,3-benzothiadiazole, and the respective para-substituted phenylethynyl derivatives could synthesize the BTDs .Molecular Structure Analysis

The molecular formula of “this compound” is C11H11BrN2OS . The SMILES string representation is Brc1cccc2nsnc12 . The molecular weight is 299.19 .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 299.19 . It is a solid compound .Scientific Research Applications

Antimycobacterial Activity

4-Bromo-2-morpholin-4-yl-1,3-benzothiazole and its derivatives exhibit promising antimicrobial activities, including against mycobacteria. In a study by Sathe et al. (2011), the synthesis of fluorinated benzothiazolo imidazole compounds, including derivatives of 2-amino benzothiazole treated with morpholino among other substituents, showed significant antimicrobial activity. These compounds were obtained through a process involving the treatment with DMF to achieve various derivatives, some of which demonstrated notable anti-microbial properties (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).

Structural and Spectral Analysis

The structural and spectral characteristics of this compound derivatives have been extensively studied. Franklin et al. (2011) focused on the crystal structure of a Mannich base derivative, highlighting its molecular structure stabilized by weak hydrogen bonds and π interactions. This detailed analysis contributes to the understanding of the chemical and physical properties of benzothiazole derivatives, paving the way for their potential application in various fields (Franklin, Tamilvendan, Venkatesa Prabhu, & Balasubramanian, 2011).

Synthetic Utility for Antitubercular Activity

Taj, Raikar, and Kamble (2014) explored the synthetic utility of sydnones to couple pharmacologically important heterocycles for antitubercular activity. The study utilized 4-bromo-3-arylsydnones reacted with benzotriazole/benzothiazolin-2-thione/morpholine to create compounds that exhibited good inhibition against Mycobacterium tuberculosis, showcasing the potential of such derivatives in antitubercular drugs (Taj, Raikar, & Kamble, 2014).

Environmental Detection and Analysis

Kumata, Takada, and Ogura (1996) described an analytical method for the detection of 2-(4-Morpholinyl)benzothiazole in environmental samples. This method, involving gas chromatography with a flame photometric detector, allows for the sensitive and selective detection of benzothiazole derivatives in street dusts and river sediments, indicating its utility in environmental monitoring and assessment (Kumata, Takada, & Ogura, 1996).

Mechanism of Action

Target of Action

tuberculosis , suggesting that 4-Bromo-2-morpholin-4-yl-1,3-benzothiazole may also target similar biological pathways or enzymes.

Mode of Action

Benzothiazole derivatives have been shown to interact with their targets, leading to inhibition of the target’s function . It is plausible that this compound may interact with its targets in a similar manner.

Biochemical Pathways

Given the anti-tubercular activity of benzothiazole derivatives , it is possible that this compound may affect similar pathways, leading to downstream effects that inhibit the growth or survival of M. tuberculosis.

Result of Action

Given the anti-tubercular activity of benzothiazole derivatives , it is likely that this compound may lead to similar effects, such as inhibition of M. tuberculosis growth or survival.

Biochemical Analysis

Molecular Mechanism

It is not clear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of 4-Bromo-2-morpholin-4-yl-1,3-benzothiazole, including its stability, degradation, and long-term effects on cellular function, have not been extensively studied in in vitro or in vivo studies .

Properties

IUPAC Name |

4-(4-bromo-1,3-benzothiazol-2-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2OS/c12-8-2-1-3-9-10(8)13-11(16-9)14-4-6-15-7-5-14/h1-3H,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSGYBUVBUZPKFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=C(S2)C=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-4-carboxylate](/img/structure/B2602610.png)

![1,8-Dioxaspiro[4.5]dec-2-en-4-one](/img/structure/B2602618.png)

![(4-((1H-imidazol-2-yl)methyl)piperidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2602619.png)

![2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2602620.png)

![Ethyl 3-[2-(aminomethyl)phenyl]propanoate](/img/structure/B2602621.png)

![2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B2602622.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B2602626.png)